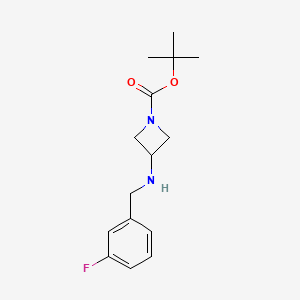

tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate

Description

tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate (CAS: 887580-20-3) is a fluorinated azetidine derivative widely used as a key intermediate in pharmaceutical synthesis. The compound features a tert-butyl carbamate group protecting the azetidine nitrogen and a 3-fluorobenzylamino substituent at the 3-position of the azetidine ring. Its molecular formula is inferred as C15H19FN2O2, with a molecular weight of approximately 294.33 g/mol. The 3-fluorobenzyl group enhances lipophilicity and may influence binding affinity in drug-target interactions, making it valuable for medicinal chemistry applications such as kinase inhibitor development .

Properties

IUPAC Name |

tert-butyl 3-[(3-fluorophenyl)methylamino]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-13(10-18)17-8-11-5-4-6-12(16)7-11/h4-7,13,17H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNQLIFFTWTWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698782 | |

| Record name | tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887580-20-3 | |

| Record name | tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxygen or ozone (O3) for oxidation, and various halides for substitution reactions. Conditions often involve the use of catalysts such as palladium on carbon (Pd-C) for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield simpler amines, while substitution reactions could produce various substituted azetidines.

Scientific Research Applications

Tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : The triazole-substituted derivative (4q) achieved the highest yield (65%), likely due to the reactivity of 1,2,4-triazole in aza-Michael addition reactions. In contrast, bulkier substituents (e.g., phenethyl in Compound 58) reduced yields to 35% .

- Molecular Weight : The target compound (294.33 g/mol) is heavier than pyrimidine- or triazole-substituted analogs, reflecting the contribution of the 3-fluorobenzyl group.

Physicochemical and Bioactivity Profiles

Table 2: Comparative Physicochemical Properties

Key Observations :

- Lipophilicity (LogP) : The target compound’s LogP (2.81) is higher than bromoethyl or pyrimidine derivatives, aligning with the fluorobenzyl group’s hydrophobicity. Lower LogP values (e.g., -0.12 for the hydroxymethyl analog) correlate with polar substituents .

- Topological Polar Surface Area (TPSA) : The target’s TPSA (45.7 Ų) suggests moderate membrane permeability, while pyrimidine-substituted analogs (TPSA = 58.7 Ų) may exhibit reduced cellular uptake .

- Bioavailability: The bromoethyl derivative’s high bioavailability score (0.85) reflects its low hydrogen-bond donor count and moderate TPSA .

Biological Activity

tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 280.34 g/mol

- CAS Number : 193269-78-2

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its structure allows for significant interactions with proteins involved in critical pathways, including inflammation and cancer progression.

Key Mechanistic Insights

- Inhibition of Protein Interactions : The compound has been shown to disrupt protein-protein interactions, particularly involving bromodomains, which are crucial for the regulation of gene expression through acetylation recognition .

- Selectivity : Research indicates that it exhibits selective inhibition of certain bromodomain-containing proteins, which may enhance its therapeutic profile by reducing off-target effects .

Biological Activity Studies

Several studies have evaluated the compound's biological activity through various assays.

Table 1: Summary of Biological Activities

Case Studies

- Inflammation Modulation : A study investigated the compound's effect on human whole blood (hWB) assays, revealing a potent reduction in inflammatory cytokine production at concentrations as low as 500 nM. This suggests potential applications in treating inflammatory diseases .

- Anticancer Activity : In a series of cytotoxicity assays against various cancer cell lines, this compound showed promising results, particularly against breast and colon cancer cells. The mechanism was linked to enhanced apoptosis and cell cycle arrest .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. It is classified as harmful upon inhalation or skin contact and can cause severe skin burns and eye damage . Proper handling precautions are advised when working with this chemical.

Q & A

Q. Basic

- TLC : Monitor reaction progress using silica plates with 3:1 heptanes:EtOAc (R = 0.45 observed in analogous syntheses) .

- HPLC/GC-MS : Quantify purity (>97%) and confirm molecular weight (calculated for CHFNO: 298.15 g/mol).

- Elemental analysis : Verify C, H, N content within 0.4% of theoretical values .

How can low yields in reductive amination steps be addressed?

Advanced

Yields <50% (as seen in some protocols ) may result from:

- Steric hindrance : Optimize solvent polarity (e.g., THF or DMF) to enhance reagent accessibility.

- Catalyst selection : Use Pd/C or PtO for selective hydrogenation.

- Stoichiometry : Employ 1.5 equivalents of 3-fluorobenzylamine to drive the reaction.

- Additives : Include molecular sieves to scavenge water, improving imine intermediate stability .

What role does this compound play in drug discovery?

Basic

It serves as a key intermediate in:

- Protease inhibitors : Structural analogs (e.g., tert-butyl 3-((tert-butylsulfinylimino)methyl)azetidine-1-carboxylate) are precursors for SARS-CoV-2 3CLpro inhibitors .

- Neurotransmitter modulators : Azetidine scaffolds are used in "azetidinylated" analogs of nortriptyline and sertraline to enhance CNS permeability .

How are computational methods applied to predict reactivity?

Q. Advanced

- DFT calculations : Model transition states for nucleophilic attacks on the azetidine ring (e.g., barrier heights for benzylamine addition).

- Docking studies : Predict binding affinities of derived compounds to targets like 3CLpro using software such as AutoDock Vina .

- Retrosynthetic tools : Leverage CAS SciFinder or Reaxys to identify feasible routes based on similar tert-butyl azetidine syntheses .

How to address discrepancies in mass spectrometry data?

Advanced

Unexpected [M+H] peaks (e.g., m/z 277.1914 vs. 277.1916 calculated ) require:

- High-resolution MS (ESI-TOF) : Confirm exact mass within 3 ppm error.

- Isotopic pattern analysis : Differentiate between isobaric impurities (e.g., chlorine vs. sulfur isotopes).

- Collision-induced dissociation (CID) : Compare fragmentation pathways with reference standards .

What are the challenges in scaling up synthesis?

Q. Advanced

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using EtOAc/hexanes) for large batches.

- Exothermic reactions : Optimize cooling rates during benzylamine addition to prevent azetidine ring decomposition.

- Regioselectivity : Control substituent positioning using directing groups (e.g., Boc protection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.